molecular formula C11H15Cl2N3 B2398147 2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride CAS No. 88883-80-1

2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B2398147
CAS RN: 88883-80-1
M. Wt: 260.16
InChI Key: USEPMKRMWMLNNA-UHFFFAOYSA-N
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Description

“2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 88883-80-1 . It has a molecular weight of 260.17 . The IUPAC name for this compound is 2-(4-phenyl-1H-imidazol-2-yl)ethylamine dihydrochloride .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H13N3.2ClH/c12-7-6-11-13-8-10 (14-11)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2, (H,13,14);2*1H .


Physical And Chemical Properties Analysis

The compound has a melting point of 284-285 . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Structural Studies

  • Chiral and Achiral Imines and Bisimines Synthesis : Imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, including (S)-1-(2-phenyl-1H-imidazol-4-yl)ethanamine, were synthesized and characterized. This included observing optical rotation values in chiral variants and determining the stability constants of Cu(II) complexes of these imines/bisimines (Pařík & Chlupatý, 2014).

Biological and Pharmacological Research

  • Synthesis for Biological Studies : A novel series of compounds including 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines were synthesized for biological studies, such as phosphodiesterase (PDE) inhibition and antimicrobial activities. These compounds are derived from a similar structure to 2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride (Bukhari et al., 2013).

Material Science Applications

  • Corrosion Inhibition in Acid Medium : Imidazole-based molecules, closely related to this compound, demonstrated significant corrosion inhibition for carbon steel in acidic mediums. This suggests potential applications in corrosion prevention technologies (Costa et al., 2021).

Chemical Research

  • Chemical Synthesis and Optical Properties : The synthesis of 2-[4-(3-Methy-1H-imidazol-1-yl)phenyl]malononitrile was achieved, providing insights into the optical properties of similar compounds, which could have implications for the development of novel materials or chemical sensors (Cui Xiao-ying, 2012).

Hydrocarbon Sorption and Photocatalytic Properties

  • Metal-Organic Frameworks (MOFs) Research : The synthesis of metal-organic frameworks using a ligand similar to this compound demonstrated potential for hydrocarbon sorption and photocatalytic properties, indicating possible applications in environmental remediation or energy conversion (Fu, Kang, & Zhang, 2014).

Fluorescent Reagent for HPLC

  • Analytical Chemistry Applications : A fluorescent reagent, closely related to this compound, was developed for the determination of amines in environmental samples using high-performance liquid chromatography. This highlights its use in sensitive, accurate, and rapid analytical methods (Chen et al., 2014).

Future Directions

The future directions for “2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride” and similar compounds involve the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring containing drugs .

properties

IUPAC Name

2-(5-phenyl-1H-imidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEPMKRMWMLNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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